REACTION_CXSMILES
|
NC1C=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.Cl.[CH3:11][O:12][C:13](=[O:16])[CH2:14][NH2:15].[CH2:17]([N:19]([CH2:22][CH3:23])[CH2:20]C)C.[O-]S([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>C(Cl)Cl.C1COCC1.CO>[CH3:11][O:12][C:13](=[O:16])[CH2:14][NH:15][CH2:8][C:5]1[CH:6]=[CH:23][C:22]([N:19]([CH3:17])[CH3:20])=[CH:3][CH:4]=1 |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
67.3 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
182 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at r.t. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted with AcOEt
|
Type
|
FILTRATION
|
Details
|
Et3N-hydrochloride is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure in an azeotropic manner
|
Type
|
CUSTOM
|
Details
|
to give crude mine
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is slowly quenched with sat. aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined extracts are washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by CC on silica gel (n-Hexane:AcOEt=5:1˜1:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |